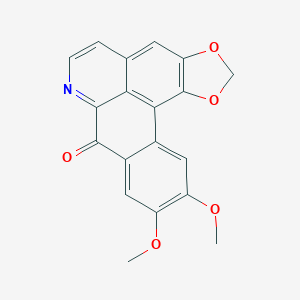

Dicentrinone

Description

Structure

3D Structure

Properties

CAS No. |

16408-78-9 |

|---|---|

Molecular Formula |

C19H13NO5 |

Molecular Weight |

335.3 g/mol |

IUPAC Name |

16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one |

InChI |

InChI=1S/C19H13NO5/c1-22-12-6-10-11(7-13(12)23-2)18(21)17-15-9(3-4-20-17)5-14-19(16(10)15)25-8-24-14/h3-7H,8H2,1-2H3 |

InChI Key |

NEQVOBXBOFZEMR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC |

Other CAS No. |

16408-78-9 |

Synonyms |

dicentrinone |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Natural Occurrence and Botanical Sources

Dicentrinone has been isolated from several plant families, most notably the Menispermaceae, Lauraceae, Annonaceae, and Hernandiaceae. The following sections detail the specific species from which this compound has been extracted.

Isolation from Stephania tetrandra Species

Stephania tetrandra, a member of the Menispermaceae family, is a significant source of this compound. Research has led to the isolation of seven high-yield alkaloids from Stephania tetrandrae Radix (STR), among which are this compound and dicentrine (B1670447). acgpubs.orgacgpubs.org In one study, this compound was identified as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme implicated in cancer progression. acgpubs.orgacgpubs.orgresearchgate.net The isolation process from STR typically involves extraction with solvents, followed by chromatographic techniques to separate the various alkaloidal constituents. acgpubs.org

Isolation from Ocotea Species

The genus Ocotea (family Lauraceae) is another notable source of this compound. For the first time, this compound was isolated from the leaves of Ocotea puberula. researchgate.netnih.govdntb.gov.ua This isolation was prompted by the observed antiparasitic activity of the crude extract against Trypanosoma cruzi. researchgate.netnih.gov Additionally, a bioassay-guided fractionation of a crude extract from Ocotea leucoxylon led to the isolation of this compound as the major bioactive compound. nih.gov This particular study highlighted its activity as a topoisomerase I inhibitor. nih.gov The chloroform (B151607) fraction of Ocotea puberula fruits, containing the alkaloid dicentrine, has also been noted. mdpi.com

Isolation from Duguetia Species

Several species within the Duguetia genus (family Annonaceae) have been found to contain this compound. Phytochemical investigation of the underground stem bark of Duguetia furfuracea led to the isolation of this compound alongside other alkaloids. sciencevolks.comscielo.br Similarly, a bioactivity-guided phytochemical study of Duguetia surinamensis resulted in the isolation of this compound from the bark. proceedings.science Fractionation of the alkaloidal extract from the stem bark of this plant has yielded this compound among other compounds. sciencevolks.com

Other Identified Botanical Sources (e.g., Illigera luzonensis, Lindera megaphylla)

This compound has also been identified in other botanical sources. nih.gov From the stems of Illigera luzonensis, a plant utilized in traditional medicine, this compound was isolated along with several other aporphine (B1220529) and oxoaporphine alkaloids. acs.orgnih.govacs.orgcapes.gov.br The isolation was guided by antiplatelet aggregation assays. acs.orgnih.govacs.org

The investigation of the flower buds and peduncles of Lindera megaphylla (family Lauraceae) has also led to the isolation of this compound. researchgate.netacs.org Furthermore, research on the pedicels of L. megaphylla has identified dicentrione (an alternative name for this compound) among other alkaloids. researchgate.net

Advanced Isolation Techniques

The separation and purification of this compound from complex plant extracts often require sophisticated chromatographic methods.

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven effective for the isolation of natural products. ufrj.brmdpi.com This method avoids the use of solid supports, thereby preventing issues such as irreversible adsorption of the sample. mdpi.com High-speed countercurrent chromatography (HSCCC), a form of CCC, has been successfully used for the preparative isolation and purification of compounds from Radix linderae, suggesting its applicability for isolating compounds like this compound from Lindera species. researchgate.net The technique's versatility and the ability to recycle solvents make it a greener alternative to conventional chromatographic methods. biopharminternational.comveeprho.com

High-Performance Liquid Chromatography Techniques (Preparative HPLC)

Following initial separation by column chromatography, fractions enriched with this compound often require further purification. Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique employed for this purpose. researchgate.netwelch-us.com Unlike analytical HPLC, which is used for identification and quantification, preparative HPLC is designed to isolate larger quantities of a specific compound for further analysis, such as structural elucidation. welch-us.comneopharmlabs.com

The process involves injecting the semi-purified fraction into a column packed with a stationary phase (e.g., C18). A solvent system, or mobile phase, is then pumped through the column under high pressure. ikm.org.my The separation is based on the differential partitioning of the components between the mobile and stationary phases. By carefully optimizing parameters such as the solvent gradient, flow rate, and detection wavelength, this compound can be separated from compounds with very similar retention times, yielding a highly purified sample. neopharmlabs.comikm.org.my Some advanced preparative HPLC systems utilize a recycling function, where unresolved peaks can be recirculated through the column to enhance separation efficiency without increasing solvent consumption. ikm.org.my

Silica (B1680970) Gel Column Chromatography Methods

Silica gel column chromatography is a fundamental and indispensable technique for the initial separation of this compound from the crude alkaloid extract. acgpubs.org Silica gel, a porous form of silicon dioxide (SiO₂), serves as the stationary phase due to its high surface area and adsorptive properties. um.edu.my

In a typical procedure, the total alkaloid extract obtained from solvent extraction is loaded onto a column packed with silica gel. acgpubs.org A solvent system, commonly a mixture of chloroform and methanol (B129727), is used as the mobile phase (eluent). The separation principle relies on the polarity of the constituent compounds. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel. By gradually increasing the polarity of the mobile phase—for instance, by increasing the proportion of methanol in the chloroform-methanol mixture—the adsorbed compounds can be selectively eluted. acgpubs.org This gradient elution separates the initial extract into several fractions, one or more of which will be enriched in this compound. acgpubs.org

Solvent Extraction Methodologies

The initial step in isolating this compound from plant material, such as the dried and powdered roots of Stephania tetrandrae, involves solvent extraction. acgpubs.orgacgpubs.org This process leverages the solubility of the target alkaloids in specific organic solvents to separate them from the insoluble plant matrix. acgpubs.orgacgpubs.org

A common method begins with the extraction of the plant material using a polar solvent like 70% ethanol. acgpubs.org This is often performed multiple times to ensure maximum yield. The resulting extract is then subjected to a liquid-liquid acid-base extraction procedure to separate the basic alkaloids from neutral and acidic components. The aqueous extract's pH is first adjusted to be acidic (e.g., pH 3 with HCl), and then filtered. Subsequently, the pH is made basic (e.g., pH 10 with NaHCO₃) and extracted with an immiscible organic solvent such as chloroform. acgpubs.org This process selectively transfers the alkaloids, including this compound, into the organic phase. Evaporation of the solvent yields a concentrated crude mixture of total alkaloids, which is then ready for chromatographic separation. acgpubs.org

Spectroscopic and Diffraction-Based Structural Confirmation

Once a pure sample of this compound is isolated, its precise chemical structure is determined using a combination of powerful analytical techniques. hyphadiscovery.comresearchgate.netnd.eduyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D, e.g., ¹H, ¹³C, DEPT, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of organic compounds like this compound. um.edu.myhyphadiscovery.com It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (splitting pattern). The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). nd.eduyoutube.com

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between atoms. hyphadiscovery.com HSQC correlates protons with the carbons they are directly attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, allowing the fragments identified in 1D NMR to be pieced together to form the complete molecular structure. hyphadiscovery.com

Detailed NMR data for this compound has been reported as follows:

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from publicly available databases and literature. Specific assignments may vary based on experimental conditions.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 146.1 | - |

| 1a | 114.7 | - |

| 2 | 152.0 | - |

| 3 | 108.3 | 7.24 (s) |

| 3a | 126.9 | - |

| 4 | 180.2 | - |

| 5 | 162.2 | - |

| 6a | 144.5 | - |

| 7 | 182.0 | - |

| 7a | 129.8 | - |

| 8 | 109.1 | 7.73 (s) |

| 9 | 122.9 | 7.93 (d, 5.5) |

| 10 | 134.4 | 8.84 (d, 5.5) |

| 11 | 120.4 | 7.69 (s) |

| 11a | 132.0 | - |

| 1-OCH₃ | 56.1 | 4.05 (s) |

| 2-OCH₃ | 61.9 | 4.12 (s) |

Note: The presented data is a compilation from various sources and represents typical values. 's' denotes a singlet, 'd' denotes a doublet.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution MS, TOF/MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, soft ionization techniques like Electrospray Ionization (ESI) are used, which typically generate a protonated molecule [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. nih.gov This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion Mode | Molecular Formula | Observed m/z [M+H]⁺ |

| ESI-QTOF-MS | Positive | C₁₉H₁₃NO₅ | 336.0812 |

The observed mass-to-charge ratio (m/z) confirms the elemental composition C₁₉H₁₃NO₅. nih.gov

X-ray Crystallography for Absolute Stereochemistry

While NMR and MS can define the planar structure and connectivity of a molecule, X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in space, including the absolute stereochemistry of chiral centers. researchgate.netnih.gov

This technique requires the compound to be in a well-ordered, single-crystal form. The crystal is irradiated with a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice. researchgate.net The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov For chiral molecules, specialized analysis of the diffraction data (anomalous dispersion) can distinguish between enantiomers and thus establish the absolute configuration. psu.edusoton.ac.ukmit.edu While the structures of many related aporphine alkaloids have been confirmed by X-ray crystallography, specific crystallographic data for this compound is less commonly reported, though the technique remains the most powerful tool for such a definitive structural assignment. psu.edu

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

The structural elucidation of this compound, an oxoaporphine alkaloid, is significantly aided by spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. These methods provide crucial information about the electronic transitions and functional groups present in the molecule, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance, denoted as λmax, is characteristic of the chromophore system within the molecule. mrclab.com For this compound, the UV spectrum is indicative of its extended conjugated system, a key feature of the oxoaporphine core.

Research findings have reported the following UV absorption maxima for this compound in various solvents:

| Solvent | λmax (nm) |

| Not specified | 245, 272, 315, 428 |

| Not specified | 253, 273, 313, 426 |

| Not specified | 246, 274, 314, 429 |

| Not specified | 252, 272, 425 |

Data compiled from multiple research sources.

The multiple absorption bands observed for this compound are typical for oxoaporphine alkaloids and reflect the complex electronic transitions within the aromatic and carbonyl chromophores of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key structural features.

A prominent absorption band is consistently observed in the region of 1650-1659 cm⁻¹, which is indicative of a conjugated carbonyl group (C=O). um.edu.myzhiwutong.com This is a defining feature of the oxoaporphine alkaloid structure. Additionally, absorption bands corresponding to aromatic C=C stretching vibrations are also present.

Detailed IR absorption data from various studies are summarized below:

| Matrix | νmax (cm⁻¹) | Functional Group Assignment | Reference |

| CHCl₃ | 1659 | Conjugated carbonyl (C=O) | um.edu.my |

| KBr | 1658 | Carbonyl (C=O) | gust.edu.vn |

| Not specified | 1650 | Carbonyl (C=O) | zhiwutong.com |

These IR data, in conjunction with UV-Vis and other spectroscopic evidence, are instrumental in the unambiguous identification and structural confirmation of this compound isolated from various natural sources.

Chemical Synthesis and Derivatization Studies

Total Synthesis Pathways

The construction of the characteristic four-ring 4H-dibenzo[de,g]quinoline core of aporphine (B1220529) alkaloids like dicentrinone has been approached through various strategic bond formations. acs.org

The total synthesis of this compound, an oxoaporphine alkaloid, has been accomplished through multi-step sequences. A notable approach involves the synthesis of several oxoaporphine alkaloids, including this compound, liriodenine (B31502), cassameridine, lysicamine (B1675762), oxoglaucine, and O-methylmoschatoline. researchgate.net

General synthetic routes for the aporphine skeleton, which can be adapted for this compound, often involve key reactions such as the Bischler-Napieralski or Pictet-Spengler reactions to construct the core tetrahydroisoquinoline (THIQ) moiety. tdl.orggoogle.comresearchgate.net Subsequent steps then focus on the formation of the biaryl bond to complete the tetracyclic system. Common strategies for this critical C-C bond formation include:

Pschorr cyclization: An intramolecular radical-catalyzed arylation.

Photocyclization: Using light to induce the cyclization of a stilbene-type intermediate.

Metal-mediated cross-coupling: Reactions like the Suzuki or Heck coupling are employed to form the biaryl linkage. tdl.org

Benzyne (B1209423) Chemistry: An approach for forming the aporphine core involves the reaction between an isoquinoline (B145761) derivative and silylaryl triflates, which proceeds through a benzyne intermediate. acs.org

One patented method for synthesizing the aporphine core improves upon the Pictet-Spengler reaction by using a one-pot method to react a styrene (B11656) methyl ether derivative with a phenethylamine (B48288) derivative, which can achieve yields of up to 80% for the key benzyl (B1604629) tetrahydroisoquinoline intermediate. google.com

Modern synthetic chemistry has introduced more efficient and versatile methods for constructing the aporphine scaffold. Copper-catalyzed reactions have become particularly prominent in the total synthesis of complex alkaloids. researchgate.net These methods are valued for their ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.

In the context of synthesizing this compound and related oxoaporphines, copper-catalyzed C-C and C(sp²)-N bond formation reactions have been successfully applied. researchgate.net This methodology facilitates the construction of the heterocyclic core. For example, copper-catalyzed N-arylation can be used to form the key C-N bond in the quinoline (B57606) ring system. rsc.org While not exclusively documented for this compound in the provided context, the general applicability of copper-catalyzed tandem C-N bond-forming reactions for creating nitrogen-containing heterocycles like pyrroles suggests its potential in aporphine synthesis. organic-chemistry.org These reactions often use a copper(I) iodide (CuI) catalyst with a ligand such as N,N'-dimethylethylenediamine (DMEDA). organic-chemistry.org Such advanced methods represent a significant step forward from more traditional, often harsher, synthetic protocols.

Analog Synthesis and Chemical Modification Strategies

The development of this compound analogs is guided by the need to understand how specific structural features influence its biological profile. This involves designing new molecules based on established structure-activity relationships and then devising synthetic routes to produce them.

The design of structural analogs of this compound is rooted in the principles of medicinal chemistry and structure-activity relationship (SAR) studies. drugdesign.orgdrugdesign.org The goal is to synthesize chemically related molecules to gather data on the structural requirements for biological activity. drugdesign.orgdrugdesign.org For aporphine alkaloids, SAR analyses have identified several key structural motifs that are crucial for their activity. nih.govresearchgate.net

Key design considerations for this compound and other aporphine analogs include:

The 1,2-methylenedioxy group: This group on ring A is considered a key factor in the activity of oxoaporphines like this compound and liriodenine. nih.gov

The Oxo-group at C-7: The presence of a carbonyl group at the C-7 position, creating an oxoaporphine, significantly enhances the conjugation and stability of the molecule and is linked to potent biological activities. nih.gov

Ring D Substituents: The presence and position of methoxy (B1213986) groups on ring D can significantly alter activity. For instance, the removal of the 9-methoxy group in related aporphines was found to reduce antiarrhythmic activity, suggesting its importance as a functional group. nih.gov

Nitrogen Atom Modifications: N-quaternization or the synthesis of N-acetamide derivatives can lead to significant changes in biological effects. nih.gov

Dehydrogenation: The introduction of a double bond at the C6a-C7 position in dehydroaporphines provides nucleophilicity, allowing for the introduction of carbon substituents and potentially increasing cytotoxicity. nih.gov

Based on these principles, new analogs can be designed by modifying these specific sites to potentially enhance potency or alter the mode of action. drugdesign.orgnih.gov

The synthesis of this compound derivatives and related aporphine alkaloids employs a range of chemical modification strategies applied to the core aporphine structure. nih.govnih.goveurekaselect.com These modifications aim to introduce new functional groups or alter existing ones to create a library of analogs for biological screening.

Common chemical modification reactions used in the synthesis of aporphine derivatives include: nih.gov

Bromination: Introduction of bromine atoms onto the aromatic rings.

Methylation and O-Demethylation: Adding or removing methyl groups from hydroxyl or methoxy substituents. nih.gov

Acetylation: Introduction of an acetyl group, often at the nitrogen atom to form N-acetamides. nih.gov

Quaternization: Alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. nih.gov

Dehydrogenation: Creation of a double bond in the B-ring to form dehydroaporphine derivatives. nih.gov

Ring-opening reactions: Cleavage of one of the rings, for example, to create seco-aporphine derivatives. nih.gov

For example, a series of derivatives were synthesized from the aporphine alkaloid crebanine (B1669604) using these methods to explore their antiarrhythmic potential. nih.gov Similarly, new derivatives of oxoaporphines have been synthesized by introducing various amide groups at the C4 and C5 positions to enhance cytotoxicity. nih.gov These synthetic routes provide access to a wide array of novel compounds based on the this compound and broader aporphine scaffold.

Biosynthetic Investigations

Proposed Biosynthetic Precursors and Pathways (e.g., Shikimate pathway, amino acid derivatives)

The biosynthetic journey to dicentrinone begins with fundamental building blocks derived from the shikimate pathway. nih.govnih.gov This essential metabolic route is present in plants and microorganisms and is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.orgrsc.org For this compound, the key precursor is L-tyrosine. frontiersin.orgresearchgate.net

The proposed pathway involves the following key stages:

Formation of Benzylisoquinoline Precursors: The pathway is initiated by the convergence of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgmaxapress.com The enzyme norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler condensation of these two molecules to form (S)-norcoclaurine, which is the foundational skeleton of all benzylisoquinoline alkaloids. acs.orgfrontiersin.org

Assembly of the Central Intermediate (S)-Reticuline: Following the initial condensation, (S)-norcoclaurine undergoes a series of enzymatic modifications. These include O-methylation by norcoclaurine 6-O-methyltransferase (6OMT), N-methylation by coclaurine (B195748) N-methyltransferase (CNMT), a hydroxylation step by N-methylcoclaurine 3′-hydroxylase (NMCH), and a final O-methylation by 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). frontiersin.orgacs.orghelsinki.fi This sequence of reactions yields the pivotal branch-point intermediate, (S)-reticuline. acs.org

Formation of the Aporphine (B1220529) Core: The characteristic tetracyclic aporphine core is formed from (S)-reticuline via an intramolecular C-C phenol (B47542) coupling reaction. acs.orgwikipedia.org This oxidative cyclization is catalyzed by a specific type of cytochrome P450 enzyme, which converts (S)-reticuline into the aporphine alkaloid (S)-corytuberine. acs.orgwikipedia.orgnih.gov

Final Oxidative Modification to this compound: this compound is classified as an oxoaporphine alkaloid, distinguished by a ketone group on the aporphine skeleton. researchgate.netx-mol.nettandfonline.com This structure suggests that the final step in its biosynthesis involves the oxidation of an aporphine precursor, such as corytuberine (B190840) or a similar intermediate. While the specific enzyme responsible for this final transformation to this compound has not been fully characterized, research into the late steps of aporphine alkaloid biosynthesis indicates the involvement of various oxidoreductases. frontiersin.orgresearchgate.net

Table 1: Key Precursors in the Biosynthesis of this compound

| Compound Name | Role in Pathway |

|---|---|

| Shikimic Acid | Core intermediate of the Shikimate Pathway. nih.gov |

| L-Tyrosine | Aromatic amino acid derived from the shikimate pathway; primary building block. frontiersin.orgmdpi.com |

| Dopamine | L-Tyrosine derivative; first condensation partner. frontiersin.org |

| 4-hydroxyphenylacetaldehyde (4-HPAA) | L-Tyrosine derivative; second condensation partner. maxapress.com |

| (S)-Norcoclaurine | First benzylisoquinoline alkaloid intermediate. acs.org |

| (S)-Reticuline | Central branch-point intermediate for aporphine alkaloid synthesis. acs.org |

| (S)-Corytuberine | Early aporphine alkaloid formed from (S)-Reticuline. acs.orgwikipedia.org |

Enzymology and Genetic Aspects of Alkaloid Biosynthesis Relevant to this compound

The biosynthesis of this compound is governed by a suite of specific enzymes, the genes for which have been identified and studied in various alkaloid-producing plants. frontiersin.orgnih.gov The major enzyme classes involved are lyases, transferases, and oxidoreductases. frontiersin.org

Norcoclaurine Synthase (NCS): This lyase enzyme is critical for the first committed step in the pathway, catalyzing the condensation reaction that forms the basic benzylisoquinoline structure. frontiersin.orghelsinki.finih.gov Homologs of the NCS gene have been identified in several plant species. frontiersin.orghelsinki.fi

Methyltransferases (OMTs and NMTs): A series of S-adenosyl-L-methionine (SAM)-dependent methyltransferases are essential for modifying the norcoclaurine backbone to produce (S)-reticuline. Key enzymes include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). frontiersin.orgresearchgate.netacs.org The genes encoding these enzymes are often coordinately expressed during alkaloid biosynthesis. frontiersin.orghelsinki.fi

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes plays a crucial role in the diversification of alkaloid structures.

N-methylcoclaurine 3′-hydroxylase (NMCH): A CYP enzyme that hydroxylates an intermediate on the path to (S)-reticuline. frontiersin.orghelsinki.fi

Corytuberine Synthase (CTS): A key enzyme belonging to the CYP80G subfamily (specifically CYP80G2), CTS catalyzes the intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine core of (S)-corytuberine. acs.orgnih.govnih.gov The identification of CYP80 genes is a significant step in understanding aporphine alkaloid formation. frontiersin.orgnih.gov

Oxidoreductases: This broad class of enzymes is implicated in the "late steps" of aporphine alkaloid biosynthesis, performing the final structural modifications that lead to the vast diversity of these compounds. frontiersin.orgresearchgate.net The conversion of an aporphine precursor to the oxoaporphine this compound would require such an oxidative enzyme. frontiersin.org

Genetic studies, particularly transcriptomic analyses in plants like lotus (B1177795) (Nelumbo nucifera), have revealed that the expression of these biosynthetic genes is tightly regulated. frontiersin.orghelsinki.fi This regulation often involves transcription factors, such as those from the WRKY family, which can coordinate the expression of multiple genes within the BIA pathway in response to developmental or environmental cues. frontiersin.orgnih.gov

Table 2: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme Name | Abbreviation | Gene Family/Type | Catalytic Function |

|---|---|---|---|

| Norcoclaurine Synthase | NCS | Lyase | Condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. frontiersin.orgacs.org |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methyltransferase | O-methylation of (S)-norcoclaurine. frontiersin.orgresearchgate.net |

| Coclaurine N-methyltransferase | CNMT | Methyltransferase | N-methylation of coclaurine. frontiersin.orgresearchgate.net |

| N-methylcoclaurine 3′-hydroxylase | NMCH | Cytochrome P450 | Hydroxylation of N-methylcoclaurine. frontiersin.orghelsinki.fi |

| 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase | 4′OMT | Methyltransferase | O-methylation to form (S)-reticuline. frontiersin.orgresearchgate.net |

| Corytuberine Synthase | CTS | Cytochrome P450 (CYP80G2) | Intramolecular C-C coupling of (S)-reticuline to form (S)-corytuberine. acs.orgnih.gov |

| WRKY Transcription Factor | WRKY | Transcription Factor | Regulates expression of BIA biosynthetic genes. frontiersin.orgnih.gov |

Biological Activities and Molecular Mechanisms of Action Research

Enzyme Inhibition Studies

Dicentrinone has been investigated for its ability to inhibit the activity of specific enzymes that are crucial for cellular function and are often implicated in disease processes.

Research has identified Protein Disulfide Isomerase (PDI) as a key molecular target of this compound. frontiersin.orgovid.com PDI is an enzyme critical for the proper folding of proteins within the endoplasmic reticulum. frontiersin.orgovid.com By inhibiting PDI, this compound can disrupt protein folding processes, which can be particularly detrimental to cancer cells that have a high demand for protein synthesis. frontiersin.orgovid.com

The inhibitory effect of this compound on PDI has been quantified using in vitro enzymatic assays. A commonly used method is the insulin (B600854) turbidity assay, which measures the ability of PDI to reduce the disulfide bonds in insulin, leading to its aggregation and a measurable increase in turbidity. frontiersin.orgovid.com In such assays, this compound demonstrated a dose-dependent inhibition of PDI activity. frontiersin.orgovid.com

Table 1: Inhibitory Concentration (IC50) of this compound on PDI Activity | Compound | IC50 (µM) | | --- | --- | | this compound | 43.95 | This table is based on data from an insulin turbidity assay. frontiersin.orgovid.com

To further validate that the observed cellular effects of this compound are indeed mediated through its inhibition of PDI, researchers have employed genetic techniques. frontiersin.orgovid.com Specifically, small interfering RNA (siRNA) has been used to silence the gene that produces the PDI protein. frontiersin.orgovid.com Studies have shown that when PDI is silenced using siRNA, the subsequent addition of this compound does not lead to a further significant reduction in cell viability. frontiersin.orgovid.com This lack of an additive effect strongly suggests that this compound's primary mechanism of action in this context is through the inhibition of PDI. frontiersin.orgovid.com

DNA topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. While other alkaloids have been reported to inhibit DNA topoisomerase I, a thorough review of the scientific literature did not yield direct evidence of this compound inhibiting this enzyme. One study noted that the related compound, dicentrine (B1670447), can inhibit both topoisomerase I and II through DNA intercalation. ovid.com However, specific experimental data for this compound's activity on DNA topoisomerase I is not available in the reviewed sources.

Protein Disulfide Isomerase (PDI) Inhibition: Mechanistic Elucidation

Anticancer Research Applications (In Vitro Cellular Models)

The enzymatic inhibitory properties of this compound have prompted investigations into its potential as an anticancer agent using laboratory-based cell culture models.

This compound has been shown to significantly reduce the viability of cancer cells in a dose-dependent manner. frontiersin.orgovid.com Research utilizing the human hepatocellular carcinoma cell line, HepG2, demonstrated that treatment with this compound leads to a marked decrease in cell proliferation. frontiersin.orgovid.com This effect is consistent with its role as a PDI inhibitor, as the disruption of protein folding can trigger cellular stress and ultimately lead to cell death in cancer cells. frontiersin.orgovid.com

Table 2: Effect of this compound on HepG2 Cell Viability | Concentration (µM) | Cell Viability (%) | | --- | --- | | 0 (Control) | 100 | | 10 | ~80 | | 20 | ~60 | | 40 | ~40 | | 80 | ~20 | This table presents illustrative data based on published research findings. frontiersin.orgovid.com

Compound Names

Cell Cycle Perturbation Analysis by Related Aporphines

While direct studies on this compound's effect on cell cycle progression are limited, research into structurally related aporphine (B1220529) and oxoaporphine alkaloids provides significant insights into the potential mechanisms of this class of compounds. Liriodenine (B31502), a closely related oxoaporphine, has been shown to inhibit the proliferation of various human cancer cell lines by blocking cell cycle progression. nih.govbiomedgrid.com In studies involving human hepatoma cell lines (Hep G2 and SK-Hep-1), liriodenine induced G1 phase arrest and inhibited DNA synthesis. nih.govbiomedgrid.com Similarly, it was found to block the cell cycle in the S phase in human ovarian cancer cells (CAOV-3). nih.govresearchgate.netdovepress.com In human lung adenocarcinoma cells (A549), liriodenine blocked cell cycle progression in the G2/M phase. biomedgrid.com

Other aporphine alkaloids have also demonstrated the ability to induce cell cycle arrest. Crebanine (B1669604), isolated from Stephania venosa, caused G0/G1 obstruction in K562 and GLC4 cancer cell lines. thescipub.com A study on alkaloids from Pseuduvaria rugosa found that 1,2,3-trimethoxy-5-oxonoraporphine (B1249650) and ouregidione (B1243570) induced cell cycle arrest in human leukemic cell lines. nih.govtandfonline.com Specifically, in U937 cells, both compounds caused an increase in the proportion of cells in the S phase, while in HL-60 cells, ouregidione induced G1 arrest and 1,2,3-trimethoxy-5-oxonoraporphine induced G2/M arrest. nih.govtandfonline.com Furthermore, metal complexes of an oxoaporphine ligand have been shown to cause S-phase arrest in HepG2 cells, a mechanism associated with the regulation of proteins like p53, p21, cyclin A, and CDK2. nih.gov These findings collectively suggest that a primary anticancer mechanism for aporphine alkaloids, including potentially this compound, is the disruption of the normal cell cycle, leading to an inhibition of proliferation. biomedgrid.comnih.gov

Table 1: Effect of Selected Aporphine Alkaloids on Cell Cycle Progression

| Compound | Cell Line | Effect |

|---|---|---|

| Liriodenine | Hep G2, SK-Hep-1 | G1 Arrest |

| Liriodenine | CAOV-3 | S Phase Arrest |

| Liriodenine | A549 | G2/M Arrest |

| Ouregidione | HL-60 | G1 Arrest |

| Ouregidione | U937 | S Phase Arrest |

| 1,2,3-trimethoxy-5-oxonoraporphine | HL-60 | G2/M Arrest |

| 1,2,3-trimethoxy-5-oxonoraporphine | U937 | S Phase Arrest |

Antiparasitic Research Endeavors

This compound has been identified as a promising antiparasitic agent, with research focusing on its efficacy against protozoan parasites responsible for significant human diseases.

This compound has demonstrated significant activity against the trypomastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease.

In vitro assays are crucial for determining the direct effect of a compound on parasite survival. Using methods such as the resazurin (B115843) colorimetric assay, which measures metabolic activity as an indicator of viability, the potency of this compound has been quantified. Studies have reported an IC₅₀ (half-maximal inhibitory concentration) value of 16.4 ± 1.7 μM for this compound against T. cruzi trypomastigotes. This potency is comparable to the standard drug benznidazole (B1666585), which showed an IC₅₀ of 18.7 ± 4.1 μM in the same study. Notably, this compound displayed low cytotoxicity against mammalian cells (CC₅₀ > 200 μM), resulting in a high selectivity index (SI) of over 12, highlighting its potential as a selective antiparasitic agent.

To elucidate the mechanism of its antiparasitic action, the interaction of this compound with cell membrane models has been investigated. These studies often employ biophysical techniques like Langmuir monolayers and Brewster Angle Microscopy. Research has shown that this compound interacts with and causes disturbances in lipid monolayers, which serve as models for biological membranes.

When incorporated into a lipid film at the air-water interface, this compound was observed to expand the monolayer and decrease its stability and compressional modulus. Techniques such as Brewster Angle Microscopy revealed that the compound causes phase segregation within the lipid monolayer. This indicates a significant disruption of the membrane's organization. These findings suggest that this compound's trypanocidal activity may stem from its ability to alter the physicochemical properties of the parasite's cell membrane, leading to a loss of integrity and function.

Beyond its effects on T. cruzi, this compound has also been evaluated for its activity against Leishmania species, the causative agents of leishmaniasis. Studies have reported that this compound possesses potent inhibitory activity against Leishmania braziliensis. plos.orgmdpi.com It has also been shown to inhibit Leishmania donovani promastigotes with a reported LD₅₀ of 30 μM. google.com The mechanism for related oxoaporphines is thought to involve the inhibition of topoisomerase II, a crucial enzyme for DNA replication. plos.org This broad-spectrum antiprotozoal activity underscores the potential of this compound as a lead compound for the development of new antiparasitic drugs. plos.orgnih.gov

Efficacy Against Trypanosoma cruzi

Antioxidant Mechanisms Research

The antioxidant potential of this compound has been explored as part of broader investigations into the bioactivity of alkaloids from the Annonaceae family. researchgate.net Extracts from Duguetia furfuracea, from which this compound has been isolated, have been evaluated for their effects in different chemical models of antioxidant activity. researchgate.net One study specifically investigated the antioxidant effects of this compound from this plant. sdiarticle5.com Another report on alkaloids from Xylopia championii also mentioned the isolation of this compound in the context of screening for biologically active compounds, including antioxidants. tandfonline.com

However, the antioxidant capacity can vary significantly even among structurally similar oxoaporphines. For instance, a study screening various alkaloids found that the oxoaporphines liriodenine and lysicamine (B1675762) did not demonstrate notable antioxidant activity in a DPPH radical scavenging assay, whereas other types of alkaloids did. scientific.net This suggests that the specific structural features of this compound are critical to its antioxidant capabilities and that this activity is not necessarily a general property of all oxoaporphines. The antioxidant properties of aporphines like (S)-(+)-boldine are often attributed to phenolic groups, which act as free-radical scavengers. nih.gov

Free Radical Scavenging Capacity Evaluation (e.g., DPPH, ABTS assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common in vitro methods used to evaluate a compound's free radical scavenging ability. nih.gov In these tests, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH or ABTS radicals, causing a color change that can be measured spectrophotometrically to quantify scavenging activity. e3s-conferences.orgmdpi.com The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

A thorough review of scientific literature reveals a lack of specific studies evaluating the free radical scavenging capacity of this compound using DPPH, ABTS, or similar assays. Consequently, no quantitative data on its potential to directly neutralize these radicals is currently available.

Attenuation of Oxidative Stress Markers

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them. nih.gov Research in this area assesses a compound's ability to reduce cellular damage by measuring key biomarkers. nih.govmdpi.com Commonly studied markers include products of lipid peroxidation, such as malondialdehyde (MDA), and the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com Attenuation of these markers would suggest a protective effect against oxidative damage.

Currently, there are no available scientific studies that specifically investigate the effect of this compound on markers of oxidative stress. Research has not yet determined whether this compound can influence levels of MDA or modulate the activity of key antioxidant enzymes.

Anti-inflammatory Response Investigations

Investigating a compound's anti-inflammatory potential involves both in vivo models that mimic the inflammatory response in a living organism and in vitro studies to understand its effect on inflammatory molecules.

In Vivo Inflammation Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard and widely used in vivo assay for screening the acute anti-inflammatory activity of chemical compounds. mdpi.comcreative-biolabs.com In this model, an injection of carrageenan into the paw of a rodent induces a localized, reproducible inflammatory response characterized by swelling (edema). nih.gov The effectiveness of a test compound is determined by its ability to reduce the volume or thickness of the paw edema over time compared to a control group. researchgate.net

No published research could be located that has utilized the carrageenan-induced paw edema model or any other in vivo inflammation model to evaluate the anti-inflammatory properties of this compound. Therefore, its potential to reduce acute inflammation in a living system remains uninvestigated.

Modulation of Inflammatory Mediators

The inflammatory response is orchestrated by a complex network of signaling molecules known as inflammatory mediators. These include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce prostaglandins (B1171923) and nitric oxide, respectively. nih.govfrontiersin.org Research into a compound's mechanism of action often involves measuring its ability to suppress the production or expression of these key mediators. archivesofmedicalscience.comnih.gov

Scientific literature does not currently contain studies on the effects of this compound on specific inflammatory mediators. Its capacity to modulate the pathways involving cytokines, COX-2, iNOS, or other related molecules has not been reported.

Antimicrobial Potential Research

Antimicrobial research assesses a compound's ability to inhibit or kill microorganisms, including bacteria, fungi, and parasites. A key parameter in these studies is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

While broad-spectrum antibacterial or antifungal studies on this compound are not available, its activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, has been investigated. In one study, this compound exhibited significant antiparasitic activity against trypomastigote forms of T. cruzi. nih.gov

The findings from this research are summarized in the table below.

| Compound | Target Organism | Activity Metric | Value |

| This compound | Trypanosoma cruzi | IC50 | 16.4 ± 1.7 µM |

| Benznidazole (Control) | Trypanosoma cruzi | IC50 | 18.7 ± 4.1 µM |

| Data sourced from: nih.gov |

This result indicates that this compound's potency against T. cruzi is comparable to that of benznidazole, a standard drug used to treat the infection. nih.gov The study also noted that this compound had low cytotoxicity against mammalian cells, suggesting a favorable selectivity index. nih.gov

Structure Activity Relationship Sar and Computational Studies

Ligand-Target Interaction Analysis

Understanding how a ligand like Dicentrinone interacts with its biological targets at a molecular level is fundamental to explaining its pharmacological effects. Techniques such as molecular docking are pivotal in visualizing and quantifying these interactions.

Molecular docking simulations have been a key tool in identifying and characterizing the interaction of this compound with its protein targets. A significant finding from these studies is the successful docking of this compound into the active site of Protein Disulfide Isomerase (PDI), a chaperone protein implicated in cancer proliferation. researchgate.netresearchgate.netresearchgate.net These simulations utilized the crystal structure of human PDI, specifically the PDB entry #3UEM, to model the binding. researchgate.netresearchgate.netresearchgate.net The results of these in silico analyses strongly suggest a direct physical interaction between this compound and PDI, corroborating experimental data that identifies this compound as a PDI inhibitor. researchgate.netresearchgate.net

Beyond PDI, docking studies have also explored this compound's potential to interact with other significant cancer-related targets. For instance, simulations have been performed to assess its binding to the anti-apoptotic protein Bcl-xL. researchgate.net In these studies, the this compound-Bcl-xL complex was shown to have a strong binding affinity, characterized by multiple hydrogen bonds and hydrophobic contacts. researchgate.net

Table 1: Summary of Molecular Docking Studies for this compound

| Target Protein | PDB ID | Key Findings | Source(s) |

|---|---|---|---|

| Protein Disulfide Isomerase (PDI) | 3UEM | This compound successfully docks to the active pocket, suggesting a direct physical interaction and inhibitory potential. | researchgate.net, researchgate.net, researchgate.net |

| B-cell lymphoma-extra large (Bcl-xL) | 3ZK6 (Used for general alkaloid docking) | The this compound/Bcl-xL complex displayed three to four hydrogen bonds along with hydrophobic contacts, indicating strong binding. | researchgate.net |

The efficacy of a ligand's interaction with its target is determined by its fit within a specific binding pocket and the network of interactions it forms with key amino acid residues.

For the this compound-PDI interaction, studies have confirmed that the compound binds within the active pocket of the enzyme. researchgate.netresearchgate.net While the specific residues interacting with this compound are not explicitly detailed in the available literature, analysis of similar compounds provides valuable insight. For example, the related alkaloid N-methylcoclaurine was shown to interact with residues Phe 249, Phe 304, Ile 318, Leu 320, Met 324, Lys 436, Val 437, and His 438 within the PDI binding site (PDB: 3UEM). imrpress.com This interaction was stabilized by hydrogen bonds with Phe 249 and Lys 436. imrpress.com

In the case of the this compound-Bcl-xL complex, the interactions are characterized by both hydrogen bonding and hydrophobic contacts, which are crucial for the stability of the complex. researchgate.net

Table 2: Key Interaction Features of this compound and Related Compounds

| Compound | Target Protein | Interacting Residues (or Interaction Type) | Source(s) |

|---|---|---|---|

| This compound | PDI | Binds to the active site pocket. | researchgate.net, researchgate.net |

| This compound | Bcl-xL | Forms 3-4 hydrogen bonds and hydrophobic contacts. | researchgate.net |

| N-methylcoclaurine (related alkaloid) | PDI (3UEM) | Phe 249, Phe 304, Ile 318, Leu 320, Met 324, Lys 436, Val 437, His 438 (H-bonds with Phe 249, Lys 436). | imrpress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models developed exclusively for this compound derivatives are not widely reported, the compound has been part of broader studies where QSAR models were used for virtual screening. researchgate.net These models are essential for sifting through large chemical libraries to identify potential hits and for understanding the structural features crucial for activity. researchgate.netufpb.br

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For alkaloids and other natural products, a variety of descriptors are employed. These can include fragment-based descriptors, which encode for the presence of specific structural motifs, and physicochemical properties like the Moriguchi octanol-water partition coefficient (a measure of lipophilicity). researchgate.net Furthermore, descriptors derived from Lipinski's "Rule of Five" are often used to predict drug-likeness. researchgate.net

Once descriptors are selected, various machine learning algorithms can be used to build the QSAR model. Methods such as Support Vector Machines (SVM) and Decision Trees (DT) have been successfully applied to create classification or regression models that link these descriptors to a specific biological activity, such as antitrypanosomal potential. researchgate.netufpb.br

The ultimate goal of QSAR modeling is to create a tool that can accurately predict the biological activity of novel or untested compounds. This predictive power is invaluable for virtual screening and lead optimization. For instance, QSAR models based on SVM and DT have been used to screen a database of 469 Apocynaceae alkaloids for antitrypanosomal activity. researchgate.net In such studies, this compound was identified as having intermediate activity against Trypanosoma cruzi. researchgate.net

These models can also be developed to predict differential activity and specificity for various targets. For example, multiplexed QSAR analyses have been used to understand the factors driving the activity of diverse compounds against anti-apoptotic targets like Bcl-2 and Bcl-xL. researchgate.net Such predictive models help in tailoring the chemical space of natural products to discover new hits for challenging therapeutic targets. researchgate.net

Advanced Computational Chemistry Applications

Beyond docking and QSAR, other advanced computational chemistry methods provide deeper insights into the intrinsic properties of this compound. Density Functional Theory (DFT) is one such quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can reveal distinct electronic properties, including total energy, binding energy, HOMO-LUMO gaps, and electrophilicity indices, which relate to the molecule's reactivity and stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) analysis, often used in conjunction with DFT, provides a visual map of the electrostatic landscape of a molecule. researchgate.net This map highlights regions prone to electrophilic and nucleophilic attack, offering clues about potential biochemical interactions. researchgate.net Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the binding stability and conformational changes that are not captured by static docking models. vdoc.pub Additionally, computational chemistry has been applied to understand the fragmentation patterns of related isoquinoline (B145761) alkaloids in mass spectrometry, aiding in their structural elucidation. oup.com

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.comwikipedia.org In the context of drug discovery, MD simulations can provide detailed insights into the dynamic interactions between a ligand, such as an aporphine (B1220529) alkaloid, and its protein target. acs.orgmdpi.com These simulations can reveal how the ligand-protein complex behaves in a dynamic environment, offering a more realistic view than static models like those produced by molecular docking. mdpi.com

The general workflow for such a study would typically involve:

System Setup: Building a computational model of the this compound-protein complex, solvating it in a water box, and adding ions to neutralize the system.

Minimization: Relaxing the system to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis: Analyzing the trajectory to understand the stability of the complex, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or ligand.

Such simulations could provide valuable data on the binding stability and interaction profile of this compound with its putative protein targets, thereby informing its structure-activity relationship.

| Aporphine Alkaloid | Protein Target | Key Findings from MD Simulations |

| Boldine (B1667363) | α-glucosidase | Showed stable interaction with residues near the active site. researchgate.net |

| Boldine | Tyrosinase | Indicated that the substrate can promote the inactivation process. researchgate.net |

| Aporphine-benzylpyridinium conjugates | Acetylcholinesterase | Revealed that both enantiomers can interact with the binding site, with the (S)-enantiomer showing slightly stronger interaction. acs.org |

Cheminformatics Tools for Data Analysis and Virtual Screening

Cheminformatics applies computational methods to analyze and interpret chemical data, playing a crucial role in modern drug discovery. neovarsity.orgu-strasbg.frneovarsity.org These tools are instrumental in managing large chemical datasets, predicting compound properties, and identifying potential drug candidates through virtual screening. nih.govneovarsity.org

In the context of this compound and other aporphine alkaloids, cheminformatics can be utilized in several ways:

Database Management and Analysis: Chemical databases like PubChem, ChEMBL, and ChemSpider are essential resources for gathering information on the structures, properties, and biological activities of aporphine alkaloids. neovarsity.org Cheminformatics tools allow for the systematic analysis of this data to identify trends and relationships.

Property Prediction: Cheminformatics models can predict various physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of compounds like this compound. For example, tools can estimate properties such as solubility, lipophilicity (logP), and potential for blood-brain barrier penetration. researchgate.net This information is vital for assessing the drug-likeness of a compound in the early stages of discovery.

Virtual Screening: This computational technique is used to screen large libraries of compounds against a specific protein target to identify potential hits. frontiersin.orgneovarsity.org There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Molecular docking is a common SBVS technique used to predict the binding mode and affinity of a ligand to a protein. neovarsity.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the structural information of known active compounds to find other molecules with similar properties. neovarsity.org

While specific virtual screening campaigns for this compound are not widely reported, the principles of cheminformatics have been applied to the broader class of aporphine alkaloids. For instance, cheminformatics tools have been used to predict the ADME properties and toxicity of aporphine alkaloid analogs. researchgate.net

The application of these tools to this compound could accelerate the discovery of its biological targets and help in designing new derivatives with improved activity and pharmacokinetic profiles.

| Cheminformatics Application | Description | Relevance to this compound |

| Data Mining | Extracting valuable insights from large chemical and biological datasets. neovarsity.org | Identifying structure-activity relationship trends among aporphine alkaloids. |

| ADME/T Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. researchgate.net | Assessing the drug-likeness and potential safety of this compound and its analogs. |

| Virtual Screening | Computationally screening large compound libraries to identify potential hits for a biological target. frontiersin.orgneovarsity.orgneovarsity.org | Identifying potential protein targets for this compound and discovering new active compounds. |

| Molecular Similarity Analysis | Finding compounds with similar structures or properties to a known active molecule. neovarsity.org | Identifying other aporphine alkaloids or synthetic compounds with potential similar activities to this compound. |

Advanced Analytical Methodologies for Research and Characterization

Quality Control and Batch Variability Assessment

A significant challenge in natural product research is the inherent variability between different batches, which can arise from differences in plant source, geographical location, harvesting time, and extraction procedures. phcog.com Robust quality control measures are therefore essential to ensure the reliability and reproducibility of research findings.

By comparing the chromatographic fingerprints of new batches to a validated reference fingerprint, researchers can assess batch-to-batch consistency. The presence and relative abundance of Dicentrinone and other key marker compounds are critically evaluated. phcog.com Chemometric methods, such as hierarchical cluster analysis and principal component analysis, are often applied to the fingerprint data to statistically classify samples and identify any significant variations. phcog.com A typical HPLC method for analyzing plant extracts containing aporphine (B1220529) alkaloids like this compound involves a gradient elution on a C18 column with detection at various wavelengths to capture the absorbance maxima of different compounds. researchgate.net

Table 1: Illustrative HPLC Parameters for Alkaloid Fingerprinting

| Parameter | Specification | Purpose |

| Column | Hypersil BDS C18 | Separation of compounds based on polarity. |

| Mobile Phase | Gradient of Methanol (B129727) and Ammonium (B1175870) Acetate Buffer | To effectively separate a wide range of compounds with different polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. researchgate.net |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitors multiple wavelengths simultaneously to detect various alkaloids. researchgate.net |

| Column Temp. | 27°C | Maintains stable retention times and improves separation efficiency. phcog.com |

Beyond chemical consistency, ensuring consistent biological activity is paramount. Bioactivity normalization strategies aim to standardize batches based on their measured biological effect rather than solely on the concentration of a single compound. Research has identified this compound as a potent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme implicated in cancer cell proliferation. researchgate.netacgpubs.org

Different batches of this compound or extracts containing it can be tested for their ability to inhibit PDI activity using assays like the insulin (B600854) turbidity assay. acgpubs.orgacgpubs.org The half-maximal inhibitory concentration (IC50) can be determined for each batch. Batches can then be normalized based on this bioactivity data, ensuring that equivalent biological effects are being studied in subsequent experiments, which is crucial for mechanism of action studies. acgpubs.org

Table 2: Comparative PDI Inhibition Activity of Alkaloids from Stephania tetrandrae

| Compound | PDI Inhibition (IC50) | Reference |

| This compound | 43.95 µM | researchgate.netacgpubs.org |

| Dicentrine (B1670447) | 56.70 µM | researchgate.netacgpubs.org |

| Tetrandrine | No significant inhibition | researchgate.netacgpubs.org |

| Fangchinoline | No significant inhibition | researchgate.netacgpubs.org |

Stability Profiling in Research Settings

Understanding the chemical stability of a research compound is critical for defining appropriate storage conditions and predicting its shelf-life. researchgate.net Stability profiling involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. biomedres.us

Accelerated, or forced, degradation studies are conducted to predict the degradation profile of a compound like this compound under various conditions. researchgate.net These studies typically involve exposing the compound to stress factors that exceed normal storage conditions, such as heat, humidity, light, and a range of pH values (acidic and alkaline hydrolysis), as well as oxidative conditions. unr.edu.arunesp.br The goal is to induce degradation at a faster rate, providing insight into the compound's intrinsic stability and potential degradation pathways. biomedres.us Information from these studies is essential for developing stability-indicating analytical methods. unr.edu.ar

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl, elevated temperature | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, elevated temperature | To assess degradation in alkaline environments. |

| Oxidation | 3-30% H₂O₂, room temperature | To evaluate susceptibility to oxidative stress. |

| Thermal Degradation | >50°C (dry and wet heat) | To determine heat sensitivity and degradation pathways at elevated temperatures. unesp.br |

| Photostability | Exposure to UV and visible light (ICH Q1B) | To assess light sensitivity and potential for photodegradation. unr.edu.ar |

Advanced chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), are indispensable for monitoring the stability of this compound during forced degradation studies. unr.edu.ar These stability-indicating methods are designed to separate the intact this compound from any impurities or degradation products that may form under stress. researchgate.net By tracking the decrease in the parent drug peak and the appearance of new peaks over time, researchers can determine the rate of degradation. Furthermore, LC-MS allows for the tentative identification of degradation products based on their mass-to-charge ratio, providing valuable clues for structural elucidation. unr.edu.ar

Omics-Based Approaches in Mechanism of Action Studies

To fully understand the biological effects of this compound, researchers are increasingly turning to "omics" technologies. These approaches, including proteomics and metabolomics, provide a global view of molecular changes within a biological system in response to the compound, facilitating the discovery of molecular targets and mechanisms of action. nih.govbiobide.com

Metabolomics, the study of small molecules or metabolites, offers another layer of understanding. Untargeted metabolomics analysis using techniques like UPLC-ESI-QTOF-MS can identify biomarkers and metabolic pathways affected by this compound. unifal-mg.edu.br Some research suggests that aporphine alkaloids, the class to which this compound belongs, may also interfere with topoisomerases, enzymes critical for DNA topology, indicating another potential mechanism of action that could be explored with further omics studies. unifal-mg.edu.br Integrating these different omics datasets provides a more comprehensive picture of the compound's cellular impact. mdpi.com

Table 4: Summary of Omics-Based Findings for this compound

| Omics Approach | Key Finding | Implication for Mechanism of Action | Reference |

| Proteomics | Direct inhibition of Protein Disulfide Isomerase (PDI). | Suppression of cancer cell proliferation through disruption of protein folding and ER stress. researchgate.netacgpubs.org | researchgate.netacgpubs.orgacgpubs.org |

| Molecular Docking | High binding affinity to the active site of PDI. | Confirms a direct physical interaction, supporting PDI as a molecular target. | acgpubs.org |

| Metabolomics | Identified as a key alkaloid in bioactive plant extracts. | Provides a basis for linking chemical composition to biological activity in broader studies. unifal-mg.edu.brnih.gov | unifal-mg.edu.brnih.gov |

Transcriptomics (RNA-seq) for Gene Expression Profiling

Transcriptomics is the study of the transcriptome, which is the complete set of RNA transcripts in a cell or a population of cells at a specific moment. dntb.gov.ua This field provides a dynamic view of cellular activity by quantifying gene expression levels. researchgate.net A primary technique in transcriptomics is RNA sequencing (RNA-seq), a high-throughput method that sequences RNA molecules, offering a comprehensive and unbiased profile of the transcriptome. dntb.gov.uaunifal-mg.edu.br RNA-seq can identify both known and novel transcripts, quantify gene expression over a wide dynamic range, and detect differentially expressed genes between different conditions. dntb.gov.uaresearchgate.net

In the context of this compound research, RNA-seq presents a powerful tool for elucidating its mechanism of action at the molecular level. By treating specific cell lines or model organisms with this compound, researchers can compare the resulting gene expression profiles against untreated controls. This approach can reveal which genes are turned "on" or "off" in response to the compound. wikipedia.org For instance, a study on the methanolic leaf extracts of Litsea wightiana, which contain this compound, demonstrated a downregulation of genes associated with inflammation, such as COX-2, TNF-α, IL-6, and NFkB, confirming an anti-inflammatory effect. figshare.com While this study may not have used RNA-seq specifically, it highlights the potential of gene expression analysis. A full RNA-seq study would provide a broader, genome-wide picture of the transcriptional changes induced by this compound, potentially uncovering novel pathways affected by the compound beyond its known activities.

A hypothetical RNA-seq experiment could generate data on differentially expressed genes as illustrated in the table below.

Table 1: Hypothetical Differentially Expressed Genes in Response to this compound Treatment

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |

|---|---|---|---|---|

| TNF | Tumor necrosis factor | -2.58 | 0.001 | Down-regulated |

| IL6 | Interleukin 6 | -2.15 | 0.003 | Down-regulated |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | -2.33 | 0.002 | Down-regulated |

| NFKB1 | Nuclear factor kappa B subunit 1 | -1.89 | 0.011 | Down-regulated |

| P4HB | Prolyl 4-hydroxylase subunit beta (PDI) | -1.50 | 0.025 | Down-regulated |

| HMOX1 | Heme Oxygenase 1 | 1.75 | 0.015 | Up-regulated |

Proteomics (LC-MS/MS) for Protein Expression and Modification

Proteomics involves the large-scale study of proteins, particularly their structures and functions. berkeley.edu A key technology in this field is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique used to identify and quantify proteins in complex biological samples. cd-genomics.comoup.com This method separates peptides (from digested proteins) by liquid chromatography before analyzing them with mass spectrometry to determine their sequence and abundance. oup.com LC-MS/MS has several advantages, including the ability to simultaneously quantify thousands of proteins and detect post-translational modifications (PTMs), which are critical for protein function. cd-genomics.com

For this compound, proteomics analysis using LC-MS/MS could provide crucial insights into its cellular effects that are complementary to transcriptomic data. While RNA-seq reveals changes in gene transcription, proteomics measures the actual protein levels, which are the functional molecules in the cell. Research has identified this compound as an inhibitor of protein disulfide isomerase (PDI), a chaperone protein involved in protein folding. researchgate.netacgpubs.org A proteomics study could directly assess the expression levels of PDI family members and other proteins involved in the endoplasmic reticulum stress and unfolded protein response pathways. Furthermore, it could identify changes in the expression of proteins related to this compound's observed anti-inflammatory or antiparasitic activities, offering a more complete picture of its mechanism of action. researchgate.netnih.gov

The table below illustrates the type of data that could be generated from a proteomics experiment investigating the effects of this compound.

Table 2: Example of Differentially Expressed Proteins Identified by LC-MS/MS Following this compound Exposure

| Protein ID | Protein Name | Fold Change | p-value | Cellular Function |

|---|---|---|---|---|

| P01375 | Tumor necrosis factor | -2.1 | 0.005 | Inflammation |

| P05231 | Interleukin-6 | -1.9 | 0.008 | Inflammation |

| P35354 | Prostaglandin G/H synthase 2 | -2.0 | 0.006 | Inflammation |

| P04792 | Protein disulfide-isomerase A1 | -1.6 | 0.015 | Protein Folding |

| P13639 | Thioredoxin | 1.8 | 0.011 | Oxidative Stress Response |

Metabolomics (NMR/GC-MS) for Metabolic Pathway Analysis

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. dovepress.com The metabolome is dynamic and provides a direct functional readout of cellular state. tfri.ca The primary analytical platforms for metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govresearchgate.net NMR is a non-destructive technique that can quantify metabolites and elucidate their structures, while GC-MS is highly sensitive and ideal for analyzing small, volatile metabolites. nih.govresearchgate.netnih.gov The combination of these techniques provides broad coverage of the metabolome. nih.gov

No specific metabolomics studies on this compound have been published. However, research on the related aporphine alkaloid dicentrine has utilized mass spectrometry and NMR to identify its phase I and phase II metabolites, demonstrating the applicability of these methods to this class of compounds. nih.gov Applying metabolomics to this compound research could reveal how it alters cellular metabolism. For example, by analyzing the metabolic profiles of cells or organisms treated with this compound, researchers could identify disruptions in key metabolic pathways, such as energy metabolism, amino acid metabolism, or lipid metabolism. This information could help explain the compound's biological effects and identify potential biomarkers of its activity.

A metabolomics study could yield data on changes in metabolite concentrations, as shown in the hypothetical table below.

Table 3: Hypothetical Changes in Metabolite Levels Following this compound Treatment

| Metabolite | Analytical Method | Fold Change | p-value | Associated Pathway |

|---|---|---|---|---|

| Lactate | NMR, GC-MS | 1.8 | 0.010 | Glycolysis |

| Succinate | NMR, GC-MS | -1.5 | 0.025 | TCA Cycle |

| Glutamine | NMR, LC-MS | -1.7 | 0.012 | Amino Acid Metabolism |

| Tryptophan | NMR, LC-MS | -1.4 | 0.030 | Amino Acid Metabolism |

| Prostaglandin E2 | LC-MS | -2.2 | 0.004 | Inflammation |

Pathway Enrichment Analysis for Network Perturbation

Pathway enrichment analysis is a computational method used to determine whether a predefined set of genes, proteins, or metabolites are statistically overrepresented in a larger list of molecules identified from an omics experiment. cd-genomics.comnih.govplos.org This analysis helps to move from a long list of individual molecular changes to a more comprehensible understanding of the affected biological pathways and cellular functions. nih.gov By comparing experimental data to curated pathway databases (such as KEGG, Reactome, or Gene Ontology), this method can identify pathways that are significantly perturbed by a given treatment or condition. researchgate.netplos.org

In the study of this compound, pathway enrichment analysis would be the crucial final step in integrating the data from transcriptomics, proteomics, and metabolomics experiments. For example, if RNA-seq data reveals the differential expression of 200 genes, pathway analysis could show that a significant number of these genes belong to the TNF signaling pathway, the NF-kappa B signaling pathway, or pathways related to apoptosis or cell cycle control. researchgate.net This would provide strong evidence that this compound exerts its effects by modulating these specific pathways. This approach transforms complex datasets into actionable biological insights, helping to formulate new hypotheses about a compound's mechanism of action and its potential therapeutic applications. cd-genomics.com

An example of results from a pathway enrichment analysis is shown in the table below.

Table 4: Hypothetical Enriched Pathways from Multi-Omics Data on this compound

| Pathway Name (Database) | p-value | Molecules Involved (Omics) |

|---|---|---|

| NF-kappa B signaling pathway (KEGG) | 0.0001 | TNF, IL6, NFKB1 (Transcriptomics, Proteomics) |

| Apoptosis (Gene Ontology) | 0.0005 | BCL2, CASP3, BAX (Transcriptomics, Proteomics) |

| Toll-like receptor signaling pathway (KEGG) | 0.0012 | TLR4, MYD88, IRAK4 (Transcriptomics) |

| Tryptophan metabolism (KEGG) | 0.0021 | Tryptophan, Kynurenine (Metabolomics) |

| Protein processing in endoplasmic reticulum (KEGG) | 0.0035 | P4HB/PDI, CALR (Proteomics) |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dicentrine |

| Tetrandrine |

| Fangchinoline |

| Liriodenine (B31502) |

| N-methylnuciferine |

| Anonaine |

| Moupinamide |

| 3-methoxybenzenepropanoic acid |

| Methylferulate |

| Lactate |

| Succinate |

| Glutamine |

| Tryptophan |

| Prostaglandin E2 |

| Choline |

| Kynurenine |

| Actinodaphnine |

| N-methylactinodaphnine |

| Launobine |

| O-methylbulbocapnine |

| Hernovine |

| Bulbocapnine |

Preclinical Drug Discovery Research

Target Identification and Validation Research

The initial phase of investigating dicentrinone's therapeutic potential involves identifying its molecular targets and validating these interactions. Research has pointed to several proteins and pathways that are modulated by this alkaloid.

Studies have identified Protein Disulfide Isomerase (PDI) as a direct molecular target of this compound. PDI is a chaperone protein in the endoplasmic reticulum that is crucial for the proper folding of proteins; its inhibition is an emerging strategy in cancer therapy. In an insulin (B600854) turbidity assay, this compound was found to effectively inhibit PDI activity. This finding suggests that the antiproliferative effects of this compound may be mediated, at least in part, through the disruption of protein folding and induction of endoplasmic reticulum stress.